molecular formula C8H14ClNO2 B2852149 Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride CAS No. 2416218-09-0

Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Cat. No.: B2852149
CAS No.: 2416218-09-0
M. Wt: 191.66
InChI Key: KYOYTSMQIIGIRI-XPUUQOCRSA-N
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Description

Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13NO2.ClH. It is a derivative of azabicyclo[310]hexane, a bicyclic structure containing nitrogen

Synthetic Routes and Reaction Conditions:

  • Enantioselective Synthesis: One common synthetic route involves the enantioselective C–H activation step, which allows for the formation of the bicyclic structure with high enantiomeric purity.

  • Lactam Oxidation: Another method includes the oxidation of a lactam precursor, avoiding the use of peroxides on a larger scale.

  • Industrial Production Methods: The industrial production of this compound typically involves optimizing these synthetic routes to achieve high yield and purity. This may include the use of catalysts and specific reaction conditions to control the stereochemistry of the product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the nitrogen-containing ring to other functional groups.

  • Reduction: Reduction reactions can be used to modify the compound, potentially leading to the formation of different derivatives.

  • Substitution: Substitution reactions at various positions on the bicyclic ring can lead to a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include peroxides, although safer alternatives are preferred in industrial settings.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction Products: Reduced forms of the compound, potentially leading to amines or alcohols.

  • Substitution Products: A wide range of substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe to study biological systems, especially those involving nitrogen-containing heterocycles.

  • Industry: Utilized in the synthesis of materials and chemicals that require specific structural features.

Comparison with Similar Compounds

  • Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride: A structural isomer with a different position of the carboxylate group.

  • Azabicyclo[3.1.0]hexan: A related compound without the ethyl group.

  • 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: A similar compound with a different functional group.

Uniqueness: Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the ethyl group, which can influence its reactivity and biological activity compared to its isomers and related compounds.

This comprehensive overview provides a detailed understanding of cis-ethyl 3-azabicyclo[310]hexane-1-carboxylate hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic compound belonging to the class of azabicyclic compounds, which are notable for their nitrogen-containing structures. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in drug development and enzyme studies.

  • Molecular Formula : C8H14ClNO2
  • Molecular Weight : Approximately 191.66 g/mol
  • Physical Form : White crystalline solid
  • Melting Point : Varies with purity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Its bicyclic structure allows it to engage in various chemical reactions, influencing its pharmacological properties.

Biological Activity Overview

Research indicates that compounds within the azabicyclic class exhibit a range of biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of 3-azabicyclo[3.1.0]hexane can significantly inhibit cell proliferation in various cancer cell lines. For instance, certain spiro-fused derivatives demonstrated cytostatic effects comparable to established chemotherapeutic agents like cisplatin .
  • Enzyme Inhibition : Some derivatives act as histone deacetylase inhibitors and opioid receptor antagonists, indicating potential applications in cancer therapy and pain management .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • In vitro studies on 3T3-SV40 cells treated with related compounds showed a significant decrease in cell multiplication rates, with some compounds exhibiting effects comparable to cisplatin. Specifically, the most potent compound reduced cell growth by up to 2.4 times compared to controls .
  • Cell Cycle Analysis :
    • The treated cells exhibited altered cell cycle dynamics, notably an accumulation of cells in the G0/G1 phase, suggesting a mechanism of action that interrupts normal cell cycle progression .
  • Actin Cytoskeleton Disruption :
    • Treatment with certain derivatives resulted in a marked decrease in stress fiber formation within treated cells, analogous to the effects observed with cisplatin treatment, further supporting their potential as effective antitumor agents .

Comparative Activity Table

CompoundCell LineGrowth InhibitionMechanism of Action
Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate HCl3T3-SV402.4x (vs control)G0/G1 phase arrest
Cisplatin3T3-SV401.6x (vs control)G2/M phase arrest
Other spiro-fused derivativesVariousUp to 1.7xCytostatic effects

Properties

IUPAC Name

ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8-3-6(8)4-9-5-8;/h6,9H,2-5H2,1H3;1H/t6-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLVMVRPIVJYLB-QMGYSKNISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]12C[C@H]1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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